molecular formula C7H11F3O2 B2692351 [2-(Trifluoromethyl)oxan-2-yl]methanol CAS No. 2287332-98-1

[2-(Trifluoromethyl)oxan-2-yl]methanol

Cat. No.: B2692351
CAS No.: 2287332-98-1
M. Wt: 184.158
InChI Key: WRKWJTMXCWVERQ-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)oxan-2-yl]methanol is an organic compound with the molecular formula C7H11F3O2 It is a derivative of oxane, featuring a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)oxan-2-yl]methanol typically involves the reaction of oxane derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)oxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted aldehydes or acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[2-(Trifluoromethyl)oxan-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity or thermal stability.

Mechanism of Action

The mechanism by which [2-(Trifluoromethyl)oxan-2-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    [2-(Trifluoromethyl)tetrahydro-2H-pyran-2-yl]methanol: Similar structure but with different substituents.

    [2-(Trifluoromethyl)oxan-2-yl]ethanol: Similar but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

[2-(Trifluoromethyl)oxan-2-yl]methanol is unique due to its specific combination of a trifluoromethyl group and a hydroxymethyl group on an oxane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[2-(trifluoromethyl)oxan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)6(5-11)3-1-2-4-12-6/h11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWJTMXCWVERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287332-98-1
Record name [2-(trifluoromethyl)oxan-2-yl]methanol
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